
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
The synthesis of 3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole typically involves the reaction of appropriate thioamides with hydrazine derivatives under controlled conditions. One common method includes the cyclization of thioamides with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol to facilitate the formation of the thiazole ring .
Industrial production methods may involve the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
67644-68-2 |
|---|---|
Molecular Formula |
C19H21N3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(3-butyl-4,5-diphenyl-1,3-thiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C19H21N3S/c1-2-3-14-22-17(15-10-6-4-7-11-15)18(23-19(22)21-20)16-12-8-5-9-13-16/h4-13H,2-3,14,20H2,1H3 |
InChI Key |
BLASOLUHHCALCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(SC1=NN)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




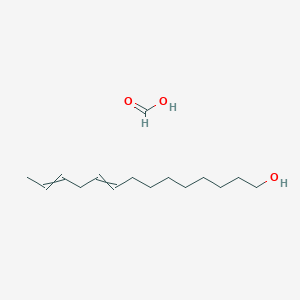

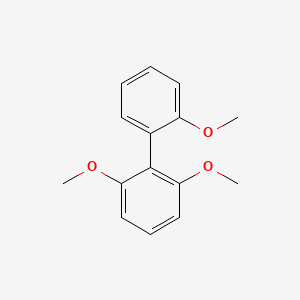


![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)

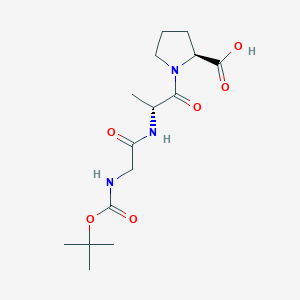
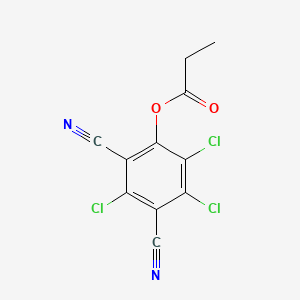
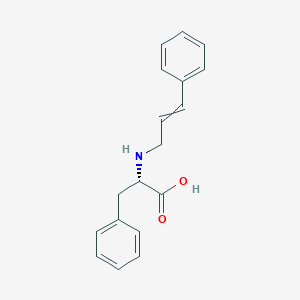
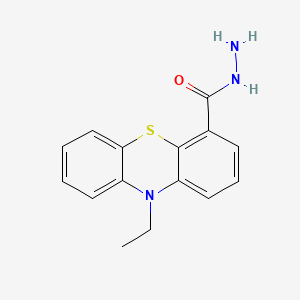
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
